molecular formula C9H15N3O2S B15308518 1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonamide

1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B15308518
M. Wt: 229.30 g/mol
InChI Key: JYFCZCFDJGLEPD-UHFFFAOYSA-N
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Description

1-Cyclopentyl-5-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopentyl group, a methyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopentyl hydrazone intermediate. This intermediate is then subjected to cyclization with a suitable sulfonamide precursor under acidic or basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-5-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-Cyclopentyl-5-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopentyl and methyl groups contribute to the compound’s overall hydrophobicity and binding affinity.

Comparison with Similar Compounds

Uniqueness: 1-Cyclopentyl-5-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group makes it a versatile compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

1-cyclopentyl-5-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C9H15N3O2S/c1-7-9(15(10,13)14)6-11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,10,13,14)

InChI Key

JYFCZCFDJGLEPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2CCCC2)S(=O)(=O)N

Origin of Product

United States

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